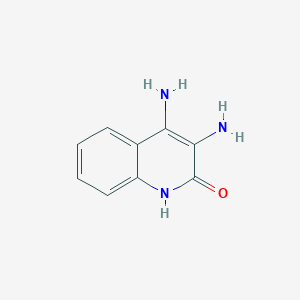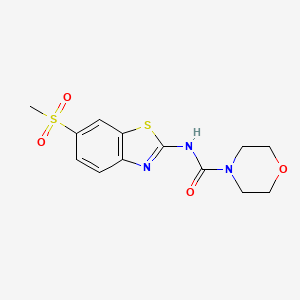
2,2-Dichloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-méthyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacétamide est un composé chimique appartenant à la classe des dérivés thiadiazoliques. Les thiadiazoles sont des composés hétérocycliques contenant des atomes de soufre et d'azote dans un cycle à cinq chaînons.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(5-méthyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacétamide implique généralement la réaction du 5-amino-1,3,4-thiadiazole-2-thiol avec l'acide dichloroacétique. La stratégie de synthèse comprend l'alkylation par étapes de l'atome de soufre et l'acylation de l'atome d'azote pour obtenir le composé cible . Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que l'acétonitrile et de catalyseurs comme la triéthylamine sous conditions de reflux .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. Le processus peut également inclure des étapes de purification telles que la recristallisation et la chromatographie pour garantir la qualité souhaitée du composé.
Analyse Des Réactions Chimiques
Types de réactions
N-(5-méthyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacétamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore du composé peuvent être substitués par d'autres nucléophiles, conduisant à la formation de différents dérivés.
Réactions d'oxydation et de réduction : Le cycle thiadiazole peut subir des réactions d'oxydation et de réduction, modifiant les propriétés électroniques du composé.
Réactions de condensation : Le composé peut participer à des réactions de condensation avec d'autres molécules, formant des structures plus grandes et plus complexes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les nucléophiles tels que les amines et les thiols, les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs tels que le borohydrure de sodium. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire des dérivés amides, tandis que les réactions d'oxydation peuvent produire des sulfoxydes ou des sulfones.
4. Applications de recherche scientifique
N-(5-méthyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacétamide présente plusieurs applications de recherche scientifique, notamment :
Agriculture : Il est exploré comme un pesticide ou un herbicide potentiel en raison de sa capacité à interférer avec les processus métaboliques des ravageurs et des mauvaises herbes.
Science des matériaux : Le composé est étudié pour son utilisation dans le développement de nouveaux matériaux présentant des propriétés électroniques et optiques uniques.
5. Mécanisme d'action
Le mécanisme d'action de N-(5-méthyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. En chimie médicinale, le composé est connu pour inhiber des enzymes telles que la dihydrofolate réductase, qui est essentielle à la synthèse de l'ADN et à la division cellulaire . Cette inhibition conduit à la perturbation de la prolifération des cellules cancéreuses et induit l'apoptose. La capacité du composé à former des complexes stables avec des ions métalliques contribue également à son activité biologique.
Applications De Recherche Scientifique
2,2-Dichloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: It is explored as a potential pesticide or herbicide due to its ability to interfere with the metabolic processes of pests and weeds.
Materials Science: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit enzymes such as dihydrofolate reductase, which is essential for DNA synthesis and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à N-(5-méthyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacétamide comprennent d'autres dérivés thiadiazoliques tels que :
- 2-Chloro-N-(5-méthyl-1,3,4-thiadiazol-2-yl)acétamide
- 2-{[5-(2-furyl)-4-(2-méthoxyéthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-méthyl-1,3,4-thiadiazol-2-yl)acétamide
Unicité
L'unicité de N-(5-méthyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacétamide réside dans son motif de substitution spécifique et la présence de deux atomes de chlore, qui renforcent sa réactivité et ses applications potentielles. La capacité du composé à subir diverses réactions chimiques et à former des complexes stables avec des ions métalliques en fait une molécule polyvalente pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
21521-88-0 |
|---|---|
Formule moléculaire |
C5H5Cl2N3OS |
Poids moléculaire |
226.08 g/mol |
Nom IUPAC |
2,2-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H5Cl2N3OS/c1-2-9-10-5(12-2)8-4(11)3(6)7/h3H,1H3,(H,8,10,11) |
Clé InChI |
GMLAGNWVBCYQPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide](/img/structure/B12125313.png)

![7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12125322.png)


![N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine](/img/structure/B12125330.png)
![6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12125338.png)

![Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl-](/img/structure/B12125355.png)


![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-](/img/structure/B12125368.png)


